An In-depth Technical Guide to the Physical Properties of 5-Bromo-2-methylnicotinic Acid
An In-depth Technical Guide to the Physical Properties of 5-Bromo-2-methylnicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-2-methylnicotinic acid (C₇H₆BrNO₂) is a substituted pyridine carboxylic acid of significant interest in medicinal chemistry and materials science. As a key building block, a thorough understanding of its physicochemical properties is paramount for its effective utilization in research and development. This technical guide provides a comprehensive overview of the known and predicted physical properties of 5-Bromo-2-methylnicotinic acid. In light of the limited publicly available experimental data for this specific compound, this document emphasizes the robust experimental methodologies required for its characterization. By detailing these protocols, this guide serves as a practical resource for researchers, enabling them to generate reliable data and advance their work.
Introduction: The Significance of Physicochemical Characterization
The physical properties of an active pharmaceutical ingredient (API) or a key intermediate like 5-Bromo-2-methylnicotinic acid are critical determinants of its behavior in both chemical and biological systems. Properties such as melting point, solubility, and pKa influence reaction kinetics, formulation strategies, bioavailability, and crystal engineering efforts. While extensive databases exist for many common reagents, the specific properties of novel or less-common substituted heterocycles are often not well-documented. This guide addresses this gap by not only collating available information but also by providing the scientific foundation and practical protocols for researchers to determine these properties in their own laboratories.
Molecular and Chemical Identity
A foundational aspect of physical property analysis is the confirmation of the molecular identity and structure of the compound .
| Property | Value | Source |
| Molecular Formula | C₇H₆BrNO₂ | [1] |
| Molecular Weight | 216.03 g/mol | [1] |
| IUPAC Name | 5-Bromo-2-methylpyridine-3-carboxylic acid | N/A |
| CAS Number | 351003-02-6 | N/A |
Note: While a Material Safety Data Sheet provides the molecular formula and weight, it explicitly states that the chemical and physical properties have not been thoroughly investigated[1].
Thermal Properties: Melting Point and Decomposition
The melting point of a crystalline solid is a key indicator of its purity. For pure compounds, a sharp melting range is expected, while impurities typically lead to a depressed and broader melting range.
Expected Melting Point Behavior
While no experimental melting point for 5-Bromo-2-methylnicotinic acid is readily available, data from related compounds can offer an approximation. For instance, the ethyl ester of 5-Bromo-2-methylnicotinic acid has a reported melting point of 38-42°C. Generally, the free acid is expected to have a significantly higher melting point due to intermolecular hydrogen bonding between the carboxylic acid moieties. For comparison, nicotinic acid itself has a high melting point of 236-239 °C[2]. The introduction of a bromine atom and a methyl group will influence the crystal packing and intermolecular forces, and thus the melting point.
Experimental Determination of Melting Point
Two primary methods are recommended for the precise determination of the melting point: the capillary method and Differential Scanning Calorimetry (DSC).
This is a classical and widely used method for determining the melting range of a solid.
Methodology:
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Sample Preparation: Ensure the 5-Bromo-2-methylnicotinic acid sample is thoroughly dried and finely powdered.
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Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm in height) of the sample into the sealed end.
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Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.
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Heating Profile:
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Rapid Heating: Initially, heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.
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Slow Heating: Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.
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Observation and Recording: Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the last solid crystal melts (completion of melting). This range is the melting point of the sample. Pure compounds typically have a melting range of 1-2°C[3].
DSC is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature[4]. It provides a more quantitative measure of the melting process.
Methodology:
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Sample Preparation: Accurately weigh 2-5 mg of 5-Bromo-2-methylnicotinic acid into an aluminum DSC pan. Crimp the pan with a lid.
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Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
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Thermal Program:
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Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).
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Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the melting point.
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An inert nitrogen atmosphere should be maintained throughout the experiment.
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Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak in the DSC thermogram. The area under the peak corresponds to the heat of fusion.
Caption: Workflow for Melting Point Determination using DSC.
Solubility Profile
Solubility is a critical parameter, especially in drug development, as it directly impacts bioavailability. The solubility of ionizable compounds like 5-Bromo-2-methylnicotinic acid is highly pH-dependent.
Predicted Solubility
Given the presence of a carboxylic acid group, 5-Bromo-2-methylnicotinic acid is expected to be an acidic compound with low solubility in acidic aqueous media and higher solubility in neutral to basic media where it can form a soluble carboxylate salt. The related ethyl ester is described as "slightly soluble in water"[5], suggesting the free acid will also have limited aqueous solubility in its neutral form.
Experimental Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.
Methodology:
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Media Preparation: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 6, 7.4, 8).
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Sample Addition: Add an excess amount of 5-Bromo-2-methylnicotinic acid to each buffer solution in separate vials. The solid should be in a finely powdered form to maximize surface area.
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Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration (using a filter that does not adsorb the compound).
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Quantification: Determine the concentration of 5-Bromo-2-methylnicotinic acid in the clear supernatant using a validated analytical method, such as UV-Vis spectroscopy or HPLC.
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pH Measurement: Measure the final pH of each saturated solution.
Acidity Constant (pKa)
The pKa is the pH at which the ionized and unionized forms of the compound are present in equal concentrations. For a carboxylic acid, this represents the equilibrium between the neutral (-COOH) and anionic (-COO⁻) forms.
Predicted pKa
The pKa of nicotinic acid is approximately 4.85[2]. The electron-withdrawing nature of the bromine atom at the 5-position is expected to increase the acidity of the carboxylic acid, resulting in a lower pKa value for 5-Bromo-2-methylnicotinic acid compared to the parent nicotinic acid.
Experimental Determination of pKa (Potentiometric Titration)
Potentiometric titration is a precise method for determining the pKa of an ionizable compound.
Methodology:
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Sample Preparation: Accurately weigh a known amount of 5-Bromo-2-methylnicotinic acid and dissolve it in a known volume of deionized water (co-solvents like methanol or DMSO may be used if aqueous solubility is low, followed by extrapolation to 0% co-solvent).
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Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Use a calibrated pH electrode to monitor the pH.
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Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
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Data Acquisition: Record the pH of the solution after each addition of the titrant.
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Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the point at which half of the acid has been neutralized).
Spectroscopic Properties
Spectroscopic analysis is essential for structural confirmation and quantification.
UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Substituted pyridines typically exhibit characteristic absorption bands in the UV region.
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Expected Spectral Features: Nicotinic acid derivatives show characteristic peaks around 210 nm and 260 nm[6][7]. The exact λmax for 5-Bromo-2-methylnicotinic acid will be influenced by the bromo and methyl substituents. The UV spectrum is also pH-dependent due to the ionization of the carboxylic acid group.
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Experimental Protocol:
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Prepare a stock solution of 5-Bromo-2-methylnicotinic acid in a suitable solvent (e.g., methanol or a buffered aqueous solution).
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Prepare a series of dilutions to fall within the linear range of the spectrophotometer.
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Scan the absorbance of the solutions from approximately 200 to 400 nm.
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Identify the wavelength(s) of maximum absorbance (λmax).
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure.
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¹H NMR - Expected Chemical Shifts:
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Aromatic Protons: The protons on the pyridine ring will resonate in the downfield region (typically δ 7.0-9.0 ppm). The electron-withdrawing bromine atom and carboxylic acid group, along with the electron-donating methyl group, will influence their precise chemical shifts.
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Methyl Protons: A singlet corresponding to the methyl group protons will appear in the upfield region (typically δ 2.0-3.0 ppm).
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Carboxylic Acid Proton: A broad singlet for the acidic proton will be observed, the chemical shift of which is highly dependent on the solvent and concentration.
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¹³C NMR - Expected Chemical Shifts:
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Aromatic Carbons: The carbons of the pyridine ring will resonate in the aromatic region (typically δ 120-160 ppm).
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Carbonyl Carbon: The carboxylic acid carbonyl carbon will appear significantly downfield (typically δ 160-180 ppm).
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Methyl Carbon: The methyl carbon will resonate in the upfield aliphatic region.
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General NMR Protocol:
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Dissolve a small amount of the sample (5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
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Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
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Further structural elucidation can be achieved using 2D NMR techniques such as COSY, HSQC, and HMBC to establish connectivity.
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Caption: General Workflow for NMR-based Structural Elucidation.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
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Expected Vibrational Bands:
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O-H Stretch: A broad band in the region of 2500-3300 cm⁻¹ is characteristic of the carboxylic acid O-H bond.
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C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponds to the carbonyl of the carboxylic acid. The FT-IR spectrum of nicotinic acid shows a characteristic C=O band at 1698 cm⁻¹[6].
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C=C and C=N Stretches: Aromatic ring stretching vibrations will appear in the 1400-1600 cm⁻¹ region.
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C-Br Stretch: A band in the fingerprint region, typically below 800 cm⁻¹, can be attributed to the C-Br bond.
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Experimental Protocol (Attenuated Total Reflectance - ATR):
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Ensure the diamond crystal of the ATR accessory is clean.
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Record a background spectrum.
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Place a small amount of the powdered 5-Bromo-2-methylnicotinic acid onto the crystal.
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Apply pressure using the anvil.
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Collect the sample spectrum.
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Safety and Handling
Based on the available Material Safety Data Sheet, 5-Bromo-2-methylnicotinic acid should be handled with care in a well-ventilated area[1]. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide[1].
Conclusion
This technical guide provides a comprehensive framework for understanding and determining the key physical properties of 5-Bromo-2-methylnicotinic acid. While experimentally determined data for this specific compound remains scarce in the public domain, the protocols and theoretical considerations outlined herein equip researchers with the necessary tools to perform a thorough physicochemical characterization. The generation of such data is not only crucial for the immediate research applications of this molecule but also contributes valuable knowledge to the broader scientific community.
References
- MSDS of 5-Bromo-2-methyl-nicotinic acid. (n.d.). Retrieved from [URL of the MSDS if available, otherwise describe as per search result]
- Melting point determination. (n.d.).
- Differential scanning calorimetry (DSC). (n.d.).
- Shake-flask method for solubility determination. (n.d.). Retrieved from [URL of a general solubility protocol]
- Potentiometric titration for pKa determination. (n.d.).
- UV-Vis Spectroscopy of Nicotinic Acid Deriv
- NMR Spectroscopy of Pyridine Deriv
- FT-IR Spectroscopy of Carboxylic Acids. (n.d.). Retrieved from [URL of a general IR spectroscopy resource]
- 5-BROMO-2-METHYL-NICOTINIC ACID ETHYL ESTER. (n.d.). ECHEMI.
- Nicotinic acid Properties. (n.d.). ChemicalBook.
- Differential scanning calorimetry. (n.d.). Wikipedia.
- Nicotinic Acid Reference for Absorbance/Linearity in the Far Ultraviolet. (n.d.). Starna Cells.
- Development and validation of derivative UV spectroscopic method for simultaneous estimation of nicotinamide and tretinoin in their binary mixtures and pharmaceutical preparations. (2022). Future Journal of Pharmaceutical Sciences, 8(1).
- Development and Validation of UV-Spectroscopic Method for Estimation of Niacin in Bulk and Pharmaceutical Dosage Form. (n.d.).
- Nicotinic acid. (n.d.). ChemicalBook.
